[2-(Acetyloxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetyloxy)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetyloxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)phenyl]boronic acid typically involves the reaction of 2-bromophenyl acetate with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: [2-(Acetyloxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The acetyloxy group can be reduced to yield the corresponding alcohol.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents like tetrahydrofuran.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
Chemistry: [2-(Acetyloxy)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for biological molecules .
Medicine: Its unique reactivity allows for the design of targeted therapies that can selectively interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable boron-oxygen bonds. It is also employed in the development of sensors and diagnostic tools .
Mechanism of Action
The mechanism of action of [2-(Acetyloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is mediated by the boronic acid group, which can interact with hydroxyl groups on target molecules. The formation of these covalent bonds can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acetyloxy group, making it less reactive in certain applications.
[2-(Hydroxy)phenyl]boronic acid: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
[2-(Methoxy)phenyl]boronic acid: Contains a methoxy group, which affects its chemical properties and reactivity.
Uniqueness: [2-(Acetyloxy)phenyl]boronic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry. This compound’s ability to participate in a wide range of chemical reactions and its potential for use in various scientific fields make it a valuable tool for researchers .
Properties
CAS No. |
1034050-50-4 |
---|---|
Molecular Formula |
C8H9BO4 |
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(2-acetyloxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 |
InChI Key |
LKWVHTKYVYPVBE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.